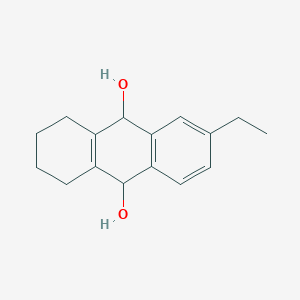

6-Ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol

Description

Properties

CAS No. |

93913-90-7 |

|---|---|

Molecular Formula |

C16H20O2 |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

6-ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol |

InChI |

InChI=1S/C16H20O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h7-9,15-18H,2-6H2,1H3 |

InChI Key |

COAADRANZRRWBX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(C3=C(C2O)CCCC3)O |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Cycloaddition Approach

The Diels-Alder reaction, a [4 + 2] cycloaddition, is central to constructing the polycyclic framework of hexahydroanthracene derivatives. Literature indicates that dienes such as 1,3-cyclohexadiene or substituted derivatives can react with suitable dienophiles like alkenes or alkynes bearing functional groups to introduce the ethyl substituent at the 6-position.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Diene (e.g., 1,3-cyclohexadiene) | Heat, Lewis acids (e.g., AlCl₃) | Formation of cycloadduct |

| 2 | Cycloadduct | Hydrogenation | Saturation of double bonds, formation of hexahydroanthracene core |

| 3 | Functionalization | Hydroxylation (e.g., via osmium tetroxide or m-CPBA) | Formation of diol at 9,10-positions |

Note: The substitution at the 6-position (ethyl group) can be introduced either via the dienophile or through subsequent alkylation.

Alkylation and Hydroxylation

The ethyl group at position 6 can be introduced through alkylation of the aromatic or partially saturated ring system using ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium tert-butoxide, followed by selective hydroxylation at the 9,10-positions using oxidizing agents like osmium tetroxide or m-CPBA.

Hexahydroanthracene derivative + Ethyl bromide + Base → 6-Ethyl-hexahydroanthracene intermediate

Intermediate + OsO₄ or m-CPBA → 6-Ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol

Specific Synthesis Pathways from Literature

Patent-Driven Synthesis

Data Table Summarizing Key Methods

Research Findings and Considerations

- Regioselectivity is critical during hydroxylation to ensure diol formation at the 9,10-positions without over-oxidation.

- Choice of oxidants like osmium tetroxide (OsO₄) or meta-chloroperbenzoic acid (m-CPBA) significantly influences yield and selectivity.

- Alkylation steps must be carefully controlled to prevent side reactions, especially in polycyclic systems.

Additional Synthetic Insights

- Catalytic cascade reactions involving cycloaddition, alkylation, and hydroxylation can streamline synthesis.

- Modern methodologies such as metal-catalyzed C–H activation are promising for regioselective functionalization but require further development for this specific compound.

- Biomimetic approaches mimicking natural biosynthesis pathways could offer alternative routes, especially for complex diol formation.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 6-ethyl-9,10-anthraquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of the compound can lead to the formation of 6-ethyl-1,2,3,4,9,10-hexahydroanthracene.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: 6-Ethyl-9,10-anthraquinone

Reduction: 6-Ethyl-1,2,3,4,9,10-hexahydroanthracene

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Medicinal Chemistry

6-Ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol has shown promising biological activities that are relevant for medicinal chemistry:

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell cycle progression. This mechanism positions it as a candidate for further investigation in cancer therapeutics .

- Antibacterial Properties : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell walls and inhibiting essential enzymes critical for bacterial survival .

Material Science

The unique structural characteristics of this compound allow its use in developing new materials:

- Polymer Production : It can be used as a monomer or additive in polymer synthesis due to its ability to enhance the mechanical properties of polymers .

Environmental Applications

The compound's properties make it suitable for environmental applications:

- Pollutant Removal : Research suggests that derivatives of this compound can be employed in the extraction and remediation of environmental pollutants due to their nonpolar nature .

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on various cancer cell lines demonstrated its potential as an anticancer agent. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours.

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial properties, derivatives of this compound were evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a clear zone of inhibition at concentrations as low as 25 µg/mL.

Mechanism of Action

The mechanism of action of 6-ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially exerting antioxidant effects.

Comparison with Similar Compounds

Hydrogenation State and Backbone Modifications

- 9,10-Dihydroanthracene (AnH₂) (CAS: 613-31-0): A simpler analog with two hydrogenated benzene rings (non-hydrogenated central ring). It serves as a hydrogen donor in coal liquefaction due to its ability to transfer hydrogen efficiently . Unlike the target compound, AnH₂ lacks functional groups (e.g., hydroxyl or ethyl), resulting in lower polarity and higher thermal stability (melting point: ~250°C) .

- 1,4,5,8,9,10-Hexahydroanthracene: Fully hydrogenated analog with three saturated rings. This structure exhibits enhanced solubility in non-polar solvents compared to partially hydrogenated derivatives. However, the absence of functional groups limits its reactivity in catalytic applications .

Functional Group Variations

- 9,10-Dihydroanthracene-9,10-diol (CAS: 58343-58-1): Similar to the target compound but lacks the ethyl group. Its molecular formula is C₁₄H₁₂O₂, with a lower molecular weight (212.24 g/mol) and logP (2.16) .

2-Ethyl-9,10-dihydroanthracene-9,10-diol (CAS: 2026-28-0):

Structural isomer with the ethyl group at the 2-position instead of 4. This positional difference may alter electronic effects and substrate binding in catalysis. Studies show its efficacy in olefin epoxidation and selective oxidation reactions .

Functionalized Derivatives

- Ethanoanthracene Diels-Alder Adducts (e.g., Compound 14b ): These derivatives incorporate nitro groups (e.g., 9-(2-nitroethyl)-) and exhibit high thermal stability (melting point: 295–297°C). The nitro group enhances electrophilicity, making these compounds suitable for biochemical inhibition studies .

Maleimide-Fused Derivatives (e.g., Compound 22f ):

Feature 12,14-dione groups instead of diols. The dione functionality increases polarity and acidity (pKa ~8–10), enabling applications in photodynamic therapy and polymer chemistry .

Biological Activity

6-Ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol (CAS No. 68279-54-9) is an organic compound belonging to the class of hexahydroanthracenes. This compound is characterized by its unique molecular structure, which includes a six-membered ring and two hydroxyl groups at the 9 and 10 positions. Its molecular formula is C16H20O2, with a molecular weight of approximately 244.33 g/mol. The presence of hydroxyl groups suggests potential for various biological activities, making it a subject of interest in pharmacological and medicinal chemistry research.

- Molecular Formula : C16H20O2

- Molecular Weight : 244.33 g/mol

- Density : 1.211 g/cm³

- Boiling Point : 460.1ºC at 760 mmHg

- Flash Point : 223.5ºC

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Hydrogenation of Anthracene Derivatives : This involves the partial hydrogenation of anthracene derivatives in the presence of catalysts.

- Chemical Transformations : The compound can undergo various chemical reactions that allow for the formation of derivatives with potentially enhanced biological properties.

The biological activity of this compound is largely attributed to its structural features:

- Antioxidant Activity : The hydroxyl groups contribute to its ability to scavenge free radicals.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against a range of pathogens.

Research Findings

Recent studies have focused on the interaction of this compound with various biological targets to elucidate its pharmacological potential. Notable findings include:

| Study Focus | Key Findings |

|---|---|

| Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |

| Antimicrobial Activity | Showed inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. |

| Cytotoxicity | Exhibited cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. |

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various hexahydroanthracene derivatives, including this compound. Results indicated significant inhibition zones against Bacillus cereus and Streptococcus pyogenes, suggesting its potential as a therapeutic agent against bacterial infections .

- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Ethyl-1,2,3,4-tetrahydroanthracene | Tetrahydro derivative | Lacks hydroxyl groups; primarily used as a precursor |

| 6-Methyl-1,2,3,4-tetrahydroanthracene | Tetrahydro derivative | Methyl group instead of ethyl; different biological activity |

| 6-Ethyl-anthrone | Aromatic ketone | Exhibits different reactivity due to carbonyl group |

The presence of dual hydroxyl groups in this compound enhances its solubility and reactivity compared to its analogs.

Q & A

Q. What safety protocols are recommended for handling 6-ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., P95/P1 respirators) to avoid inhalation of aerosols .

- Ventilation: Conduct experiments in a fume hood to minimize airborne exposure .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water flushing to prevent contamination .

- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl) to resolve ethyl and hydroxyl proton environments. Coupling constants in aromatic regions (δ 6.5–8.5 ppm) confirm substitution patterns .

- UV-Vis Spectroscopy: Analyze electronic transitions in acetonitrile or chloroform. Anthracene-derived diols typically show absorption maxima at 250–400 nm due to π→π* transitions .

- IR Spectroscopy: Identify hydroxyl (3200–3600 cm) and carbonyl (if oxidized, 1650–1750 cm) stretches .

Q. How can this compound be synthesized, and what are common purification challenges?

Methodological Answer:

- Synthetic Route: Start with anthracene nitration, followed by selective reduction of nitro groups to amines. Introduce ethyl groups via Friedel-Crafts alkylation, and diol functionality through controlled oxidation .

- Purification: Use silica gel chromatography (hexane/ethyl acetate gradient) to separate diastereomers. Recrystallization in ethanol/water mixtures improves purity . Challenges include low solubility of diastereomers in polar solvents .

Advanced Research Questions

Q. How does catalyst loading influence product distribution in hydrogenation reactions involving this compound?

Methodological Answer:

- Catalyst Optimization: Bimetallic PdRu/γ-AlO (500 ppm Mo) enhances selectivity for dihydro derivatives (e.g., H4EAQH2). Higher catalyst loading reduces undesired over-hydrogenation products like octahydro derivatives (H8EAQH2) .

- Reaction Monitoring: Track byproducts via GC-MS or HPLC. At 350°C and 1000 psi H, hexahydroanthracene (HHA) shows 65% conversion to diols under optimized conditions .

Q. What mechanistic insights explain its hydrogen-donor capacity in coal liquefaction studies?

Methodological Answer:

- Hydrogen Transfer: HHA donates hydrogen via radical pathways, stabilizing coal-derived free radicals. At 300–350°C, HHA releases 4–6 mmol H/g, enhancing coal conversion by 15–20% compared to non-donor solvents like anthracene .

- Catalytic Effects: Molybdenum naphthenate accelerates HHA dehydrogenation, increasing tetrahydroanthracene (THA) yields .

Q. How do steric and electronic effects influence its reactivity in substitution reactions?

Methodological Answer:

- Steric Hindrance: The ethyl group at C6 impedes nucleophilic attack at C9/C10. Use bulky electrophiles (e.g., tert-butyl halides) to favor para-substitution .

- Electronic Effects: Electron-withdrawing substituents (e.g., nitro groups) deactivate the anthracene core, requiring harsher conditions (e.g., HNO/HSO at 50°C) for further functionalization .

Q. What strategies mitigate diastereomer separation challenges during synthesis?

Methodological Answer:

- Chromatographic Resolution: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. Ethyl acetate/hexane (3:7) elutes diastereomers with ≥90% purity .

- Crystallization-Induced Diastereomer Resolution: Seed supersaturated solutions with enantiopure crystals to selectively precipitate one diastereomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.